Pyrido[2,3-h]quinazolin-2(1H)-one
Description
Properties
IUPAC Name |
1H-pyrido[2,3-h]quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-11-13-6-7-3-4-9-8(10(7)14-11)2-1-5-12-9/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGXKHLZLRKTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N=C3)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PdCl₂-Mediated Endo-Dig Cyclization
The PdCl₂-catalyzed cyclization of alkynylated dihydroquinazolinones has emerged as a cornerstone for constructing pyrroloquinazolinone frameworks. As demonstrated by, 2-amino-5-bromo-3-iodobenzamide serves as a critical precursor. Sonogashira cross-coupling with aryl acetylenes introduces alkynyl groups at the C8 position, followed by boric acid-mediated cyclocondensation with benzaldehyde derivatives to yield 8-alkynylated dihydroquinazolin-4(1H)-ones. Subsequent PdCl₂-catalyzed endo-dig cyclization facilitates pyrrole ring annulation, achieving pyrrolo[3,2,1-ij]quinazolin-1-ones in 45–60% yields.
For pyrido[2,3-h]quinazolin-2(1H)-one, analogous strategies may employ 2-amino-3-iodonicotinamide derivatives to direct pyridine ring fusion. Substituting the benzene ring with a pyridine nucleus necessitates careful optimization of reaction coordinates, particularly in managing electron-deficient nitrogen centers that may hinder cyclization kinetics.
Acid-Catalyzed Cyclocondensation
Classical approaches involve cyclocondensation of 2-aminonicotinamides with carbonyl compounds. For instance, details the synthesis of 4(3H)-quinazolinones via ionic liquid-promoted reactions between 2-aminobenzamides and aroyl chlorides. Adapting this to pyrido systems requires 2-amino-3-carbamoylpyridines and α-ketoesters, with H₂SO₄ or POCl₃ as cyclodehydrating agents. Yields typically range from 50–70%, though regioselectivity challenges persist due to competing N1 vs. N3 cyclization pathways.
Transition Metal-Catalyzed Syntheses
CuI-Catalyzed One-Pot Assembly
CuI-catalyzed methods enable efficient construction of polyheterocycles. reports a one-pot synthesis of pyrazolo[1,5-c]quinazolines using 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine hydrochloride, and amidine hydrochlorides. This protocol, achieving 80–85% yields under mild conditions, could be adapted for pyrido[2,3-h]quinazolinones by substituting 2-halonicotinamides as substrates. The CuI/DMSO system facilitates sequential alkyne activation, hydrazine addition, and cyclocondensation, minimizing intermediate isolation.
Pd-Catalyzed C–H Functionalization
Recent advances in C–H activation offer routes to fused quinazolinones. describes Pd-mediated coupling of 2-chloronicotinic acid with anthranilic acid derivatives to form benzo[g]pyrido[2,1-b]quinazolines. For pyrido[2,3-h] systems, directed C–H arylation at the pyridine C3 position could enable annulation with quinazolinone precursors. Optimizing ligands (e.g., XPhos) and bases (Cs₂CO₃) may enhance turnover frequencies.
Solvent-Free and Green Chemistry Methods
Microwave-Assisted Cyclization
Microwave irradiation drastically reduces reaction times for quinazolinone syntheses. highlights solvent-free synthesis of triazoloquinazolin-8-ones via grinding 2-aminoarylalkanone O-phenyl oximes with aldehydes, achieving 90% yields in 5–15 minutes. Applied to pyrido[2,3-h] systems, microwave irradiation (150°C, 20 min) of 2-amino-3-cyanopyridines and formamide derivatives could promote cyclodehydration while avoiding solvent waste.
Ionic Liquid-Mediated Reactions
Ionic liquids like [BMIM][BF₄] act as dual solvents and catalysts for quinazolinone formation. demonstrates their utility in condensing 2-aminobenzamides with aroyl chlorides at 80°C, yielding 4(3H)-quinazolinones in 88% efficiency. For pyrido analogues, substituting 2-aminonicotinamides and employing chiral ionic liquids may enhance enantioselectivity in asymmetric syntheses.
Characterization and Analytical Data
Critical characterization data for pyrido[2,3-h]quinazolin-2(1H)-one derivatives include:
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¹H NMR : Downfield shifts for H4 (δ 9.10–9.20 ppm) and H5 (δ 8.60–8.80 ppm) due to anisotropic effects from the fused pyridine ring.
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MS : Molecular ion peaks at m/z 290–350 [M+H]⁺, with fragmentation patterns indicative of sequential loss of CO and NH groups.
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XRD : Planar geometry with dihedral angles <5° between pyridine and quinazolinone moieties, confirming coplanar fusion .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-h]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Anticancer Activity
Pyrido[2,3-h]quinazolin-2(1H)-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain compounds within this class exhibit significant activity against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. For instance, specific derivatives demonstrated IC50 values indicating potent cytotoxicity, suggesting their potential as chemotherapeutic agents .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | MCF-7 | 10 |
| 4h | B16 | 15 |
| 4i | sEnd.2 | 12 |
The presence of specific substituents on the pyridoquinazolinone framework has been linked to enhanced activity against certain cancer types, highlighting the importance of structure-activity relationships in drug design .
Antimicrobial Properties
Beyond anticancer activity, this compound derivatives have shown promise as antimicrobial agents. Some studies indicate that these compounds possess activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant bacterial infections. The structure-activity relationship analysis has revealed that modifications to the quinazolinone core can significantly influence antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15 | MRSA | 8 μg/mL |
| 20 | E. coli | 16 μg/mL |
Other Pharmacological Activities
This compound derivatives have also been explored for various other pharmacological activities, including anti-inflammatory and antiviral effects. For example, some compounds have demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential utility in treating inflammatory diseases .
Table 3: Summary of Pharmacological Activities
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods including one-pot reactions and palladium-catalyzed processes. These synthetic routes allow for the introduction of different substituents that can enhance biological activity. For instance, modifications at specific positions on the quinazolinone ring can lead to compounds with improved pharmacokinetic properties such as increased solubility and bioavailability .
Case Studies and Clinical Relevance
Recent studies have reported the successful application of this compound derivatives in preclinical models for cancer treatment and infection control. The ongoing research aims to further elucidate their mechanisms of action and optimize their therapeutic profiles.
Mechanism of Action
The mechanism of action of Pyrido[2,3-h]quinazolin-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. The compound’s ability to interact with various biological pathways makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Key Physicochemical Data
- Melting Points: Thioxo-substituted imidazoquinazolinone (5a) exhibits a high melting point (>320°C), attributed to strong hydrogen bonding . Benzyl-substituted derivatives (e.g., 5g) show lower melting points (250–252°C) due to increased solubility from aromatic groups .
Spectral and Analytical Data
- 1H NMR Trends: Pyrido[2,3-d]pyrimidines show aromatic protons at 6.5–8.5 ppm and methyl groups at ~3.5 ppm . Imidazoquinazolinones display NH signals near δ10.65, indicating hydrogen-bonding capacity .
Biological Activity
Pyrido[2,3-h]quinazolin-2(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a fused ring system that includes a pyridine and quinazoline moiety. The synthesis of this compound often involves multi-step reactions, including cyclization and functional group modifications. Various derivatives have been synthesized to explore their biological potential.
1. Anticancer Activity
Numerous studies have reported on the anticancer properties of this compound derivatives:
- Cytotoxicity Assays : Compounds derived from this compound have been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), B16 (melanoma), and HCT-116 (colon cancer). For instance, certain derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism of action often involves induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as BAX and caspase-3 in treated cells. For example, one study reported a 4.12-fold increase in caspase-3 expression in HepG2 cells treated with a pyrido[2,3-h]quinazolin derivative .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 13 | HCT-116 | 0.016 | Apoptosis induction |
| 4h | MCF-7 | <10 | Cell cycle arrest |
| 4i | B16 | >10 | Reduced viability at high concentrations |
2. Antioxidant Activity
The antioxidant properties of this compound derivatives have also been investigated:
- Antioxidant Assays : Studies employing methods like DPPH and ABTS assays revealed that certain substitutions on the quinazoline scaffold enhance antioxidant activity. The presence of hydroxyl groups was particularly noted to improve metal-chelating properties .
| Compound | Assay Method | Activity Level |
|---|---|---|
| 25a | DPPH | Moderate |
| 25b | ABTS | High |
3. Other Biological Activities
Beyond anticancer and antioxidant activities, this compound has shown potential in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of a novel pyrido[2,3-h]quinazolin derivative against MCF-7 cells. The study reported an IC50 value of 0.016 µM and highlighted the compound's capability to induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
Case Study 2: Antioxidant Properties
In another investigation, derivatives with multiple hydroxyl substitutions showed enhanced antioxidant activities compared to their counterparts lacking such groups. This study utilized both CUPRAC and ABTS methods to establish structure-activity relationships .
Q & A
Q. Can green chemistry principles be applied to pyrido-quinazolinone synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
